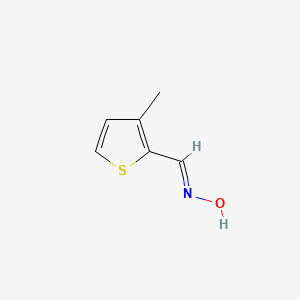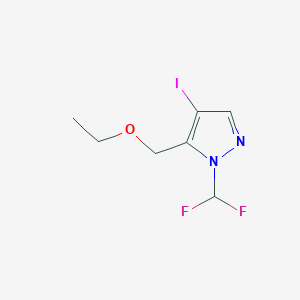
1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with difluoromethyl, ethoxymethyl, and iodine groups
Preparation Methods
The synthesis of 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The ethoxymethyl group can be introduced via nucleophilic substitution reactions, while the iodine atom is often incorporated through halogenation reactions using iodine or iodine-containing reagents . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-(Difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activity.
1-(Difluoromethyl)-5-(methoxymethyl)-4-iodo-1H-pyrazole: The methoxymethyl group can influence the compound’s solubility and reactivity.
1-(Difluoromethyl)-5-(ethoxymethyl)-4-bromo-1H-pyrazole: Substituting iodine with bromine can alter the compound’s reactivity and binding interactions.
Properties
IUPAC Name |
1-(difluoromethyl)-5-(ethoxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2O/c1-2-13-4-6-5(10)3-11-12(6)7(8)9/h3,7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMYWARYTGWMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1C(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
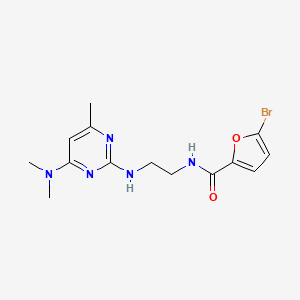
![2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2946021.png)
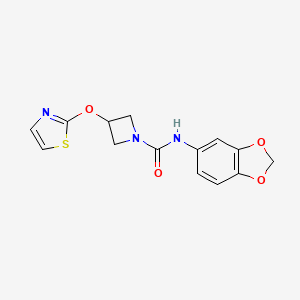
![3-[(2,6-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946025.png)
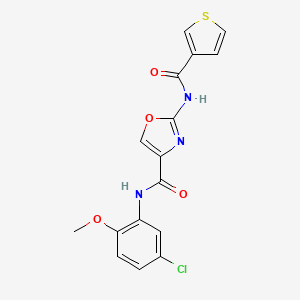
![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/new.no-structure.jpg)
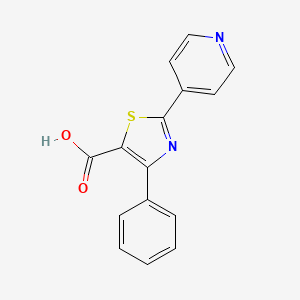
![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946030.png)
![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2946031.png)
![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate](/img/structure/B2946036.png)
![1-(4-Ethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2946038.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2946039.png)

